molecular formula C10H11N3OS3 B4759142 N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE

Cat. No.: B4759142
M. Wt: 285.4 g/mol
InChI Key: RMSLTWKYXQEURM-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with 5-methyl-2-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)acetamide
  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dinitrobenzamide

Uniqueness

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a thiadiazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-3-15-10-13-12-9(17-10)11-8(14)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSLTWKYXQEURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 2
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 4
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2-THIOPHENECARBOXAMIDE

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